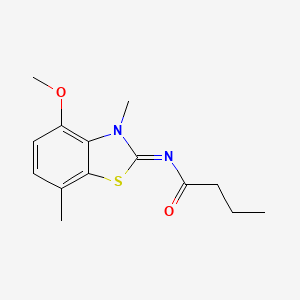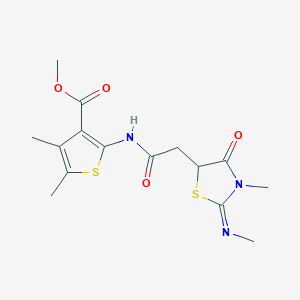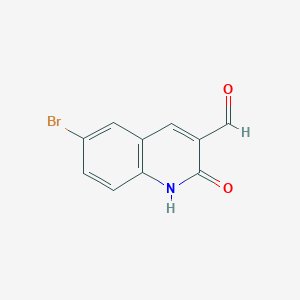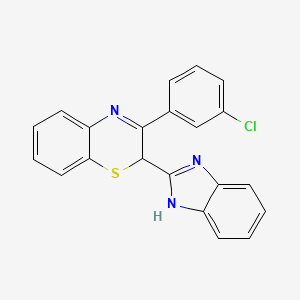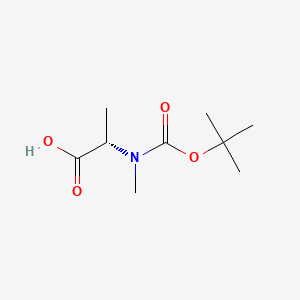![molecular formula C22H25N3O4S2 B2753374 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one CAS No. 941926-32-5](/img/structure/B2753374.png)
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Computational Analysis
Research on novel piperazine derivatives, including those structurally related to "1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one", has explored their crystal structures and provided computational insights. For instance, Kumara et al. (2017) synthesized new compounds and confirmed their structures through X-ray diffraction, with computational density functional theory (DFT) calculations highlighting the reactive sites for electrophilic and nucleophilic nature. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (K. Kumara et al., 2017).
Antimicrobial and Antiproliferative Activity
Derivatives of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been evaluated for their antimicrobial and antiproliferative activities. For example, Patel and Agravat (2009) synthesized pyridine derivatives showing considerable antibacterial activity. This research underlines the potential of such compounds in developing new antibacterial agents (N. B. Patel & S. N. Agravat, 2009). Furthermore, Al-Soud et al. (2010) explored the antiproliferative activity of benzothiazole-containing derivatives against human tumor-derived cell lines, identifying compounds with remarkable effects, indicating their potential as anticancer agents (Y. Al-Soud et al., 2010).
Synthesis and Design of New Compounds
The synthesis and design of new compounds based on the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone framework have been a significant area of research, highlighting the versatility and potential of these molecules in scientific applications. Research efforts have led to the development of highly potent piperazine-linked benzothiazolyl-4-thiazolidinones with remarkable antibacterial effects, showcasing the importance of structural modification in enhancing biological activity (Rahul V. Patel & S. W. Park, 2014). Additionally, Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist, demonstrating the application of such compounds in therapeutic agent development (Jiasheng Guo et al., 2006).
Molecular Interaction Studies
Investigations into the molecular interactions and biological activities of these compounds have provided insights into their potential applications. For instance, Lanfumey et al. (1993) evaluated the antagonist properties of specific piperazine derivatives at 5-HT1A receptors, contributing to the understanding of neurotransmitter systems and the development of novel neurological drugs (L. Lanfumey et al., 1993).
Propiedades
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-29-17-8-10-18(11-9-17)31(27,28)16-4-7-21(26)24-12-14-25(15-13-24)22-23-19-5-2-3-6-20(19)30-22/h2-3,5-6,8-11H,4,7,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWFGQZIHLJGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2753293.png)
![(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid](/img/structure/B2753295.png)
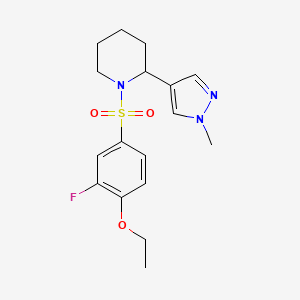

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2753300.png)
![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2753301.png)
![(Z)-1-benzyl-3-(((4-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2753303.png)
